synthesis and characterization of 5-isopropyl-2-methoxyphenylboronic acid
synthesis and characterization of 5-isopropyl-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-isopropyl-2-methoxyphenylboronic Acid
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . This valuable building block is instrumental in medicinal chemistry and materials science, primarily serving as a key reactant in palladium-catalyzed cross-coupling reactions.
Strategic Importance and Applications
5-isopropyl-2-methoxyphenylboronic acid is an organoboron compound of significant interest in modern organic synthesis. Its structural features—a sterically influential isopropyl group and an electron-donating methoxy group—allow for the precise introduction of this moiety into complex molecular architectures. Its primary utility is realized in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs) and advanced materials.[3][4] The specific substitution pattern of this boronic acid can influence the physicochemical properties of target molecules, including their solubility, metabolic stability, and biological target engagement.[3]
Synthesis of 5-isopropyl-2-methoxyphenylboronic Acid: A Mechanistic Approach
The most reliable and widely adopted method for synthesizing arylboronic acids involves the reaction of an organometallic species, typically a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[5][6][7] This approach offers high yields and a straightforward procedure, provided that anhydrous conditions are meticulously maintained.
The Underlying Chemistry: A Three-Step Rationale
-
Formation of the Grignard Reagent: The synthesis begins with the formation of an aryl Grignard reagent from a suitable precursor, 1-bromo-2-methoxy-5-isopropylbenzene. Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the aryl carbon from electrophilic to highly nucleophilic. This step is critical as it creates the reactive species necessary for C-B bond formation.
-
Electrophilic Trapping (Borylation): The nucleophilic Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate. The boron atom in the borate ester is electrophilic and readily attacked by the carbanion of the Grignard reagent. This reaction must be conducted at very low temperatures (e.g., -10°C to below -60°C) to prevent over-addition of the Grignard reagent, which would lead to the formation of undesired borinic and boronic acid byproducts.[8][9]
-
Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly hydrolyzed under acidic conditions. The acid protonates the alkoxy groups on the boron atom, facilitating their departure as alcohols and yielding the final arylboronic acid.[7][8]
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of 5-isopropyl-2-methoxyphenylboronic acid.
Detailed Experimental Protocol
Materials:
-
1-bromo-2-methoxy-5-isopropylbenzene
-
Magnesium turnings
-
Iodine (one crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Sulfuric acid (1 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a solution of 1-bromo-2-methoxy-5-isopropylbenzene (1.0 equivalent) in anhydrous THF to the dropping funnel.
-
Add a small portion of the bromide solution and a crystal of iodine to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Borylation Reaction:
-
In a separate flame-dried flask under nitrogen, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours. Maintaining the low temperature is crucial.
-
After the addition, allow the reaction mixture to stir at -78 °C for an additional hour, then warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M sulfuric acid until the solution is acidic (pH ~1-2).
-
Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Arylboronic acids are often challenging to purify by standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxine anhydrides.[10][11][12]
-
Recrystallization: A preferred method is recrystallization from a suitable solvent system, such as a mixture of water and ethanol or an organic solvent like heptane.[11][13]
-
Adduct Formation: An alternative is to form a crystalline adduct with diethanolamine, which can be easily purified and then hydrolyzed back to the boronic acid.[13]
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-isopropyl-2-methoxyphenylboronic acid.
Analytical Techniques and Expected Results
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information on the proton environment. Expected signals include: two doublets for the isopropyl methyl groups, a septet for the isopropyl CH, a singlet for the methoxy group, distinct signals for the aromatic protons, and a broad, often exchangeable singlet for the B(OH)₂ protons.
-
¹³C NMR: This confirms the carbon skeleton. Distinct peaks are expected for the isopropyl carbons, the methoxy carbon, and the six aromatic carbons, including the carbon atom directly bonded to the boron.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. For 5-isopropyl-2-methoxyphenylboronic acid, the expected molecular ion peak [M+H]⁺ would correspond to its molecular weight.[14] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns often show the loss of water (H₂O) or the entire boronic acid group.[15]
-
-
Melting Point:
-
The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
-
Summary of Key Characterization Data
| Property | Data | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | [14] |
| Molecular Weight | 194.04 g/mol | [14] |
| Appearance | White to off-white solid/powder | |
| ¹H NMR | Signals expected for isopropyl, methoxy, aromatic, and B(OH)₂ protons. | N/A |
| ¹³C NMR | Signals expected for 10 unique carbon environments. | |
| Mass Spec (ESI-MS) | Expected [M-H]⁻ at m/z 193.0 or [M+H]⁺ at m/z 195.0. | [15] |
Visualizing the Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Conclusion
This guide outlines a robust and well-established pathway for the synthesis of 5-isopropyl-2-methoxyphenylboronic acid, grounded in the principles of organometallic chemistry. The causality behind each experimental choice, from the low-temperature conditions of the borylation step to the specific methods for purification, has been detailed to provide a self-validating protocol. The subsequent characterization workflow ensures the final product meets the high standards of identity and purity required for its application in drug discovery and materials science. By adhering to these methodologies, researchers can confidently produce and validate this critical synthetic building block.
References
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
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Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. WordPress.com. [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. (2022-05-02). [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. (2015-06-29). [Link]
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Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development - ACS Publications. [Link]
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One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters - ACS Publications. [Link]
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How to purify boronic acids/boronate esters?. ResearchGate. (2016-07-18). [Link]
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A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. (2025-08-09). [Link]
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Purification of boronic acids?. Reddit. (2017-12-19). [Link]
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13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Human Metabolome Database. [Link]
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5-Isopropyl-2-methoxyphenylboronic acid(contains Anhydride), min 95%, 1 gram. Stellarlife. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Buy 4-Fluoro-5-Isopropyl-2-Methoxyphenylboronic Acid - Best Quality Supplier. Molecule Store. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024-03-22). [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
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Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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5-ISOPROPYL-4-METHOXY-2-METHYLPHENOL. SpectraBase. [Link]
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(4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid. Dalton Research Molecules. [Link]
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